molecular formula C18H18ClN5O2 B102027 DISPERSE RED 65 CAS No. 16586-43-9

DISPERSE RED 65

Cat. No.: B102027
CAS No.: 16586-43-9
M. Wt: 371.8 g/mol
InChI Key: BHOOSPBGGKYHCM-UHFFFAOYSA-N
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Description

DISPERSE RED 65: is an organic compound with the molecular formula C17H16ClN5O2. It is known for its vibrant color and is commonly used as a dye, specifically referred to as Disperse Red 50 . This compound is characterized by its azo group, which is responsible for its vivid coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DISPERSE RED 65 involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity. The final product is often isolated by filtration, followed by drying and purification processes .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of DISPERSE RED 65 primarily involves its interaction with substrates through its azo group. The azo group can undergo various chemical transformations, making it a versatile compound in different applications. The molecular targets and pathways involved depend on the specific application, such as binding to textile fibers in dyeing processes or interacting with biological molecules in staining techniques .

Comparison with Similar Compounds

Uniqueness: DISPERSE RED 65 is unique due to its specific substituents, which impart distinct color properties and reactivity. Its chloro and nitro groups make it particularly suitable for specific dyeing applications and chemical reactions .

Properties

IUPAC Name

3-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethyl-3-methylanilino]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O2/c1-3-23(10-4-9-20)14-5-7-17(13(2)11-14)21-22-18-8-6-15(24(25)26)12-16(18)19/h5-8,11-12H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOOSPBGGKYHCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC#N)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30864692
Record name Disperse Red N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30864692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16586-43-9
Record name Disperse Red 65
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16586-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Disperse Red N
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016586439
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanenitrile, 3-[[4-[2-(2-chloro-4-nitrophenyl)diazenyl]-3-methylphenyl]ethylamino]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disperse Red N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30864692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]propiononitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.931
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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